![molecular formula C8H7BrN2O3 B14630217 6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 55656-30-9](/img/structure/B14630217.png)
6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features a unique structure combining bromine, hydroxymethyl, and methyl groups within an oxazolo-pyridine framework. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a suitable pyridine derivative followed by cyclization to form the oxazolo ring. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 6-Carboxy-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one.
Reduction: 3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one.
Substitution: 6-Substituted-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one derivatives.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and hydroxymethyl group play crucial roles in binding to the active sites of target proteins, thereby influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine: Similar in structure but contains a methylthio group instead of a hydroxymethyl group.
Oxazolo[5′,4′4,5]pyrano[2,3-b]pyridine: Contains a pyrano ring fused to the oxazolo-pyridine core.
Thiazolo[4,5-b]pyridine: Features a thiazole ring instead of an oxazole ring.
Uniqueness
6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one is unique due to the presence of both bromine and hydroxymethyl groups, which confer distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
Eigenschaften
CAS-Nummer |
55656-30-9 |
|---|---|
Molekularformel |
C8H7BrN2O3 |
Molekulargewicht |
259.06 g/mol |
IUPAC-Name |
6-bromo-3-(hydroxymethyl)-5-methyl-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C8H7BrN2O3/c1-4-5(9)2-6-7(10-4)11(3-12)8(13)14-6/h2,12H,3H2,1H3 |
InChI-Schlüssel |
TTWVXIUFCDNFEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C(=N1)N(C(=O)O2)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(E)-3-phenylprop-2-enyl] N-methylcarbamate](/img/structure/B14630134.png)
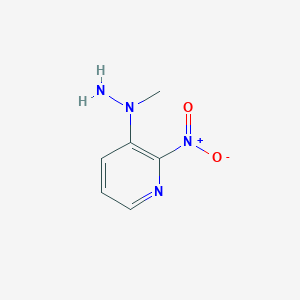
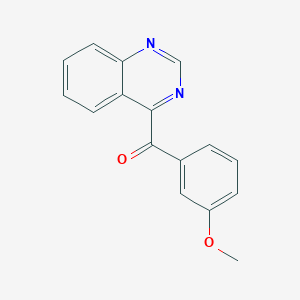
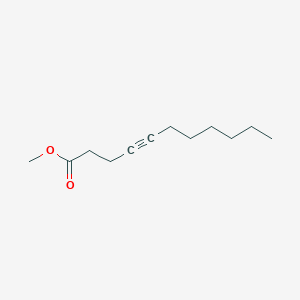
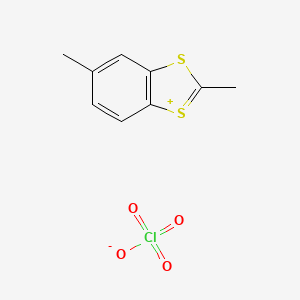

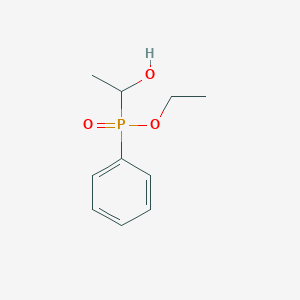
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
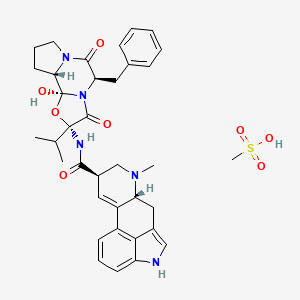
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
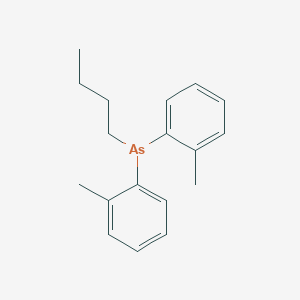


![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
